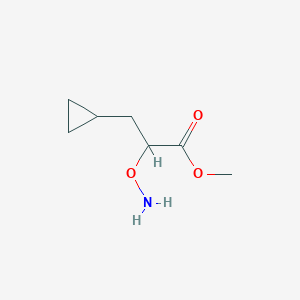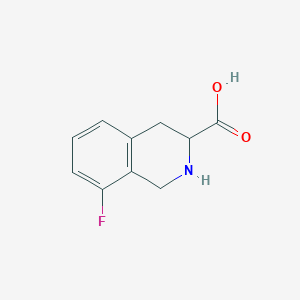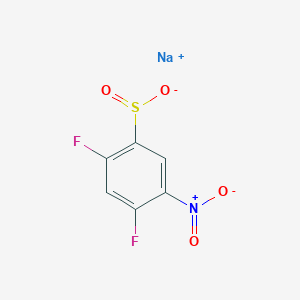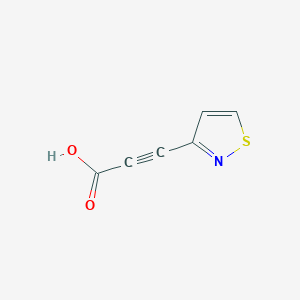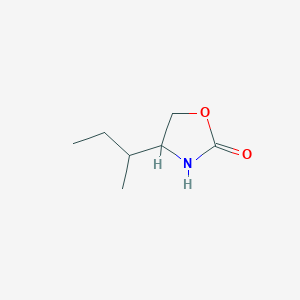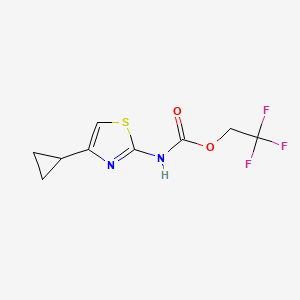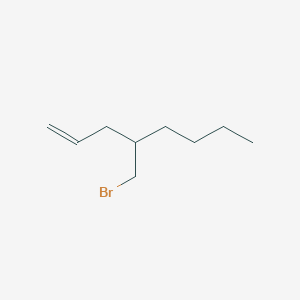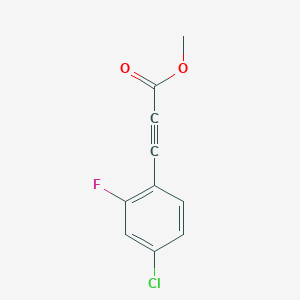![molecular formula C14H18BrNO2 B13193258 1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13193258.png)
1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with an amino group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-bromophenylacetonitrile with cyclopentanone in the presence of a base to form the corresponding intermediate. This intermediate is then subjected to hydrogenation to yield the desired compound. The reaction conditions typically involve the use of a palladium catalyst and hydrogen gas under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Phenyl derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(3-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid
- 1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid
Uniqueness
1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets .
Properties
Molecular Formula |
C14H18BrNO2 |
|---|---|
Molecular Weight |
312.20 g/mol |
IUPAC Name |
1-[2-amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H18BrNO2/c15-11-5-3-4-10(8-11)12(9-16)14(13(17)18)6-1-2-7-14/h3-5,8,12H,1-2,6-7,9,16H2,(H,17,18) |
InChI Key |
GYCLRFORKVQCLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(CN)C2=CC(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


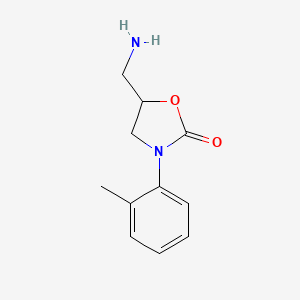
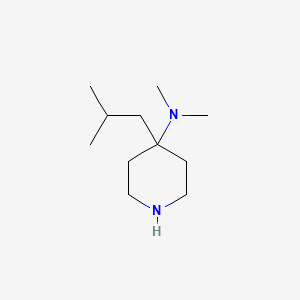
![N-Ethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B13193182.png)
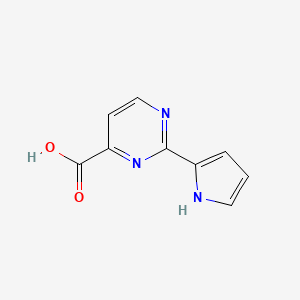
![6-Cyclopropyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13193191.png)
